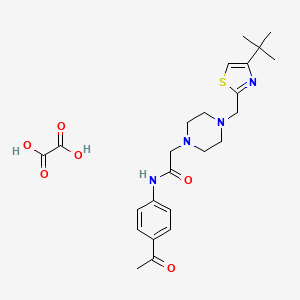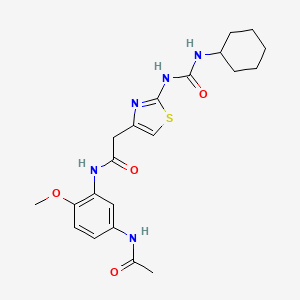
2-(Benzyloxy)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known by its chemical name, BPP-5a, and has garnered significant attention due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of BPP-5a is not yet fully understood, but studies have shown that it acts as an inhibitor of the protein kinase CK2. CK2 is a critical regulator of cell growth and proliferation, and its dysregulation has been implicated in the development of several diseases, including cancer and neurological disorders. By inhibiting CK2, BPP-5a may have therapeutic potential in treating these diseases.
Biochemical and Physiological Effects
BPP-5a has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BPP-5a can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a cancer therapy. Additionally, BPP-5a has been shown to have neuroprotective effects in animal models of neurological disorders, suggesting its potential as a treatment for these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using BPP-5a in lab experiments is its potent activity against cancer cell lines, making it a valuable tool for cancer research. Additionally, BPP-5a's potential applications in treating neurological disorders make it a promising candidate for neuroscience research. However, one limitation of using BPP-5a in lab experiments is its relatively high cost, which may limit its accessibility to some researchers.
Zukünftige Richtungen
There are several future directions for research on BPP-5a. One area of interest is in developing more efficient synthesis methods to reduce the cost of producing BPP-5a. Additionally, further studies are needed to fully understand the mechanism of action of BPP-5a and its potential applications in treating various diseases. Finally, research is needed to evaluate the safety and efficacy of BPP-5a in preclinical and clinical trials, which will be critical in determining its potential as a therapeutic agent.
Synthesemethoden
The synthesis of BPP-5a involves several steps, including the reaction of pyrrolidinone with 2-bromo-1-(4-methoxyphenyl)ethanone, followed by the reaction of the resulting product with 6-methoxypyrazine-2-carbaldehyde. The final product is obtained after purification through column chromatography. This synthesis method has been successfully used by several researchers to obtain high yields of BPP-5a.
Wissenschaftliche Forschungsanwendungen
BPP-5a has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Researchers have found that BPP-5a has potent activity against several cancer cell lines, making it a promising candidate for cancer therapy. Additionally, BPP-5a has been shown to have potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-16-9-19-10-17(20-16)25-15-7-8-21(11-15)18(22)13-24-12-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQNQCGTPJDWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2856258.png)




![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2856269.png)


